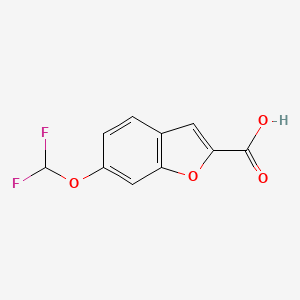
6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid
Descripción general
Descripción
6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6F2O4 and its molecular weight is 228.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C10H8F2O4
- Molecular Weight : 236.17 g/mol
- Structural Features : The difluoromethoxy group enhances the compound's biological activity and solubility, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, particularly fatty acid desaturases, which are crucial in lipid metabolism.
- Cell Signaling Modulation : The compound influences cell signaling pathways, notably affecting the epithelial-mesenchymal transition (EMT) in lung epithelial cells. This modulation is critical for understanding its potential in treating fibrotic diseases.
- Gene Expression Regulation : By interacting with transcription factors, the compound can alter gene expression profiles, leading to various cellular responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against MDA-MB-231 breast cancer cells, with IC50 values indicating significant antiproliferative effects .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 2.52 ± 0.39 | MDA-MB-231 |
| Doxorubicin | 1.43 ± 0.12 | MDA-MB-231 |
- Mechanism of Action in Cancer Cells : The compound's anticancer effects are linked to its ability to disrupt critical signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Reduction of Inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines in various cell types, contributing to its potential use in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of the difluoromethoxy group enhances its solubility and bioavailability, which are critical for effective therapeutic applications.
- Metabolism and Excretion : Preliminary studies suggest that the compound undergoes metabolic transformations that could influence its efficacy and safety profile. Further research is needed to elucidate these pathways fully.
Case Studies
Several studies have highlighted the biological activities of benzofuran derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated various benzofuran derivatives against breast cancer cell lines, revealing significant antiproliferative effects and apoptosis induction through cell cycle arrest mechanisms .
- Inflammation Model Studies : In vivo models demonstrated that compounds with similar structures could significantly reduce markers of inflammation, suggesting potential applications in treating chronic inflammatory conditions.
Propiedades
IUPAC Name |
6-(difluoromethoxy)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCPJIUTVOGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















